molecular formula C13H16N2O3S2 B2997943 S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 881596-17-4

S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2997943
CAS No.: 881596-17-4
M. Wt: 312.4
InChI Key: YMEOZYKYFMLRNW-UHFFFAOYSA-N
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Description

S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is the Gewald synthesis, which involves the reaction of ketones with elemental sulfur and ammonium acetate in the presence of a base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of thiol derivatives.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications include antimicrobial, antioxidant, and anticancer activities. Research has shown that thiophene derivatives exhibit significant potential in drug discovery and development.

Medicine: The compound's potential therapeutic properties make it a candidate for the development of new drugs. Its ability to interact with biological targets and pathways suggests possible applications in treating various diseases.

Industry: In the industrial sector, thiophene derivatives are used in the production of polymers, dyes, and other materials

Mechanism of Action

The mechanism by which S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate

  • 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate

  • 2-(3-Ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate

Uniqueness: S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate stands out due to its specific functional groups and potential biological activities. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

S-[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-7(16)19-6-10(17)15-13-11(12(14)18)8-4-2-3-5-9(8)20-13/h2-6H2,1H3,(H2,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEOZYKYFMLRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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